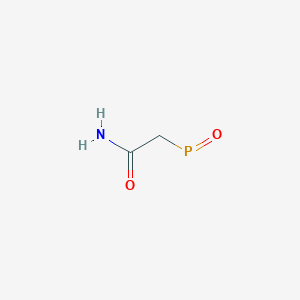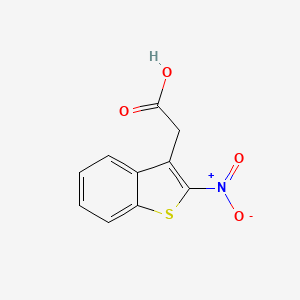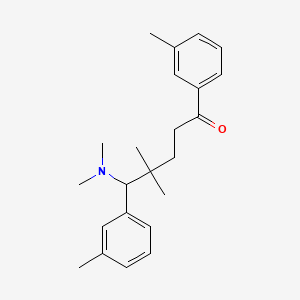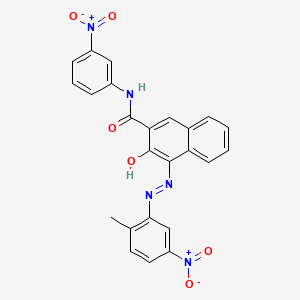
(6-~3~H)Pyrimidine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-~3~H)Pyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-~3~H)Pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with cycloalkyl carboxylic acids or benzoic acid in methanol, catalyzed by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction yields the corresponding amides, which can then be further reacted to form the desired pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-~3~H)Pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine derivatives.
科学的研究の応用
(6-~3~H)Pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (6-~3~H)Pyrimidine-2,4-diol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and the structure of the derivative.
類似化合物との比較
Similar Compounds
Pyrimidine-4,6-diol: Similar in structure but with hydroxyl groups at different positions.
2-Thio-containing pyrimidines: These compounds have sulfur atoms replacing oxygen atoms in the pyrimidine ring.
Uracil-based derivatives: These compounds are structurally related and have similar biological activities.
Uniqueness
(6-~3~H)Pyrimidine-2,4-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 4 positions can enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.
特性
CAS番号 |
6165-70-4 |
|---|---|
分子式 |
C4H4N2O2 |
分子量 |
114.09 g/mol |
IUPAC名 |
6-tritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2T |
InChIキー |
ISAKRJDGNUQOIC-FUPOQFPWSA-N |
異性体SMILES |
[3H]C1=CC(=O)NC(=O)N1 |
正規SMILES |
C1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


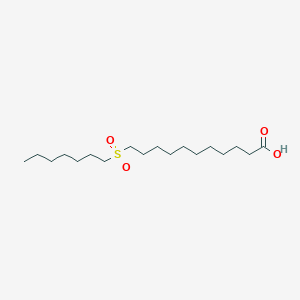
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)




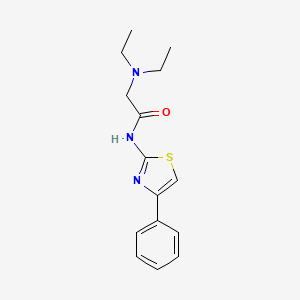
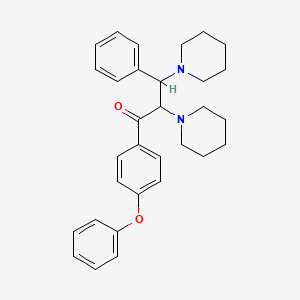
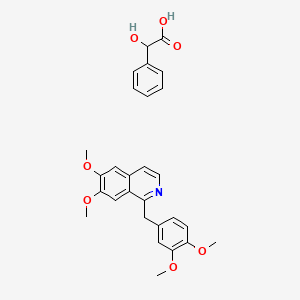
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
